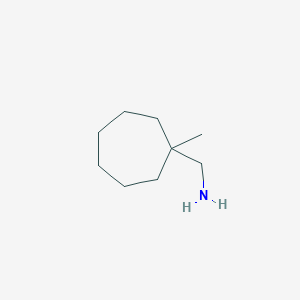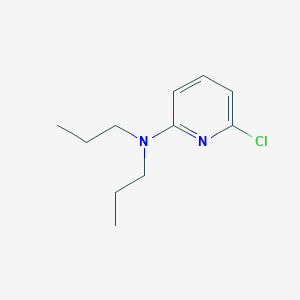
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine
Vue d'ensemble
Description
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine (6-Cl-2-PPA) is an organic compound used in a variety of laboratory experiments, including synthesis, scientific research applications, and biochemical and physiological studies. 6-Cl-2-PPA is a derivative of pyridine, a heterocyclic aromatic compound found in many organic compounds, and is often used as a precursor to other compounds. 6-Cl-2-PPA is a versatile compound and has been used in a variety of research applications, including drug design and development, biochemistry, and cell biology.
Applications De Recherche Scientifique
1. Template Synthesis in Macrocycles
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine has been utilized in the formation of macrocyclic compounds. For instance, a study conducted by Cabral, Murphy, and Nelson (1984) demonstrates the template synthesis of binuclear complexes with 28-atom membered macrocycles derived from 2,6-diacetyl pyridine and related amines. This process illustrates the compound's role in complex macrocyclic structures (Cabral, Murphy, & Nelson, 1984).
2. Electroluminescent Device Development
The compound has been implicated in the development of electroluminescent devices. Tsun-Ren Chen et al. (2001) synthesized a new pyridylamine, N,N′-bis(1-naphthyl)-N,N′-diphenyl-2,6-diaminopyridine (NPP), which emits intense blue color upon UV irradiation. This indicates potential applications in electroluminescent devices, showcasing the versatility of pyridine derivatives in technological applications (Chen, Chen, Keng, & Wang, 2001).
3. Water Contamination Analysis
Ripollés et al. (2011) developed a method for detecting N-nitroso-n-dipropylamine (NDPA) and other nitrosamines in drinking water. This study is crucial in understanding the environmental impact and contamination levels of such compounds in water resources, highlighting the importance of monitoring and analysis for public health (Ripollés, Pitarch, Sancho, López, & Hernández, 2011).
4. Novel Synthesis Methods
In the field of synthetic chemistry, the compound has been used as an intermediate. Du Xiao-hua (2013) explored a novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide using propargyl alcohol and dipropylamine. This research contributes to the advancement of synthetic methods in chemical manufacturing, emphasizing the compound's role as a synthesis intermediate (Xiao-hua, 2013).
Propriétés
IUPAC Name |
6-chloro-N,N-dipropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-8-14(9-4-2)11-7-5-6-10(12)13-11/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVXCHKVHDFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-dipropylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)
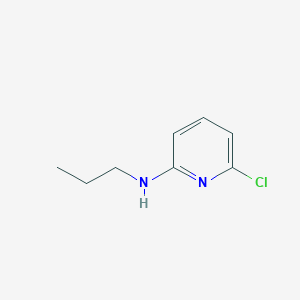
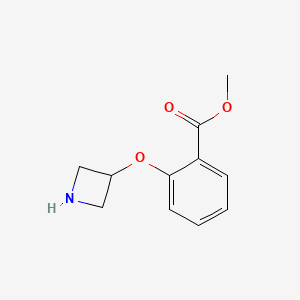
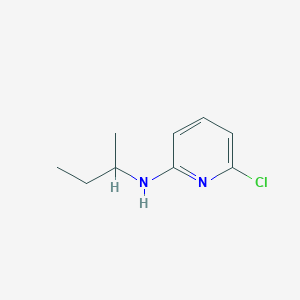
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
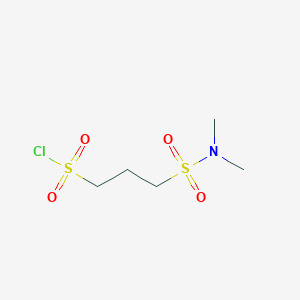
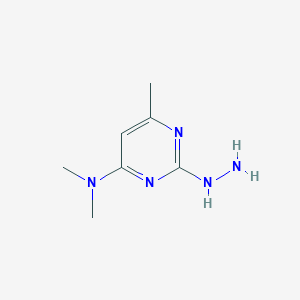
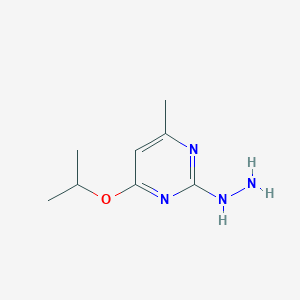
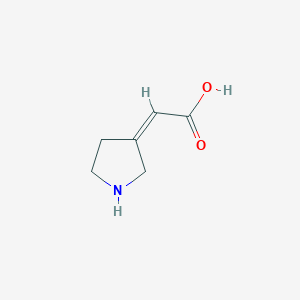
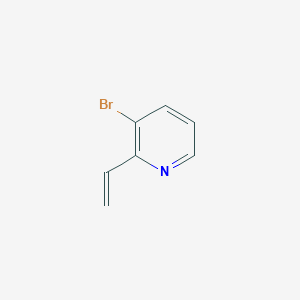
![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)

